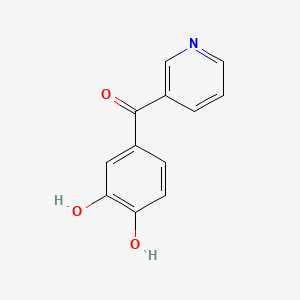![molecular formula C14H34Si4 B14499850 1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane CAS No. 63247-96-1](/img/structure/B14499850.png)
1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane is a unique organosilicon compound characterized by its complex structure, which includes multiple silicon atoms and an ethynyl group
Méthodes De Préparation
The synthesis of 1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the disilanyl and ethynyl precursors.
Reaction Conditions: The key steps involve the coupling of the ethynyl group with the disilanyl moiety under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity, including the use of specialized reactors and purification techniques.
Analyse Des Réactions Chimiques
1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium complexes.
Major Products: The major products depend on the specific reaction conditions but often include silanol, silane, and substituted ethynyl derivatives.
Applications De Recherche Scientifique
1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, although specific pathways depend on the context of its application.
Comparaison Avec Des Composés Similaires
1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane can be compared with other organosilicon compounds:
Similar Compounds: Examples include tetramethyldisilane and pentamethyldisilanyl derivatives.
Uniqueness: The presence of the ethynyl group and the specific arrangement of silicon atoms make it unique, offering distinct reactivity and applications compared to other similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Propriétés
Numéro CAS |
63247-96-1 |
|---|---|
Formule moléculaire |
C14H34Si4 |
Poids moléculaire |
314.76 g/mol |
Nom IUPAC |
3-[dimethyl(trimethylsilyl)silyl]propyl-[ethynyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C14H34Si4/c1-11-16(5,6)18(9,10)14-12-13-17(7,8)15(2,3)4/h1H,12-14H2,2-10H3 |
Clé InChI |
RQFSFEKXUSDUBA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)CCC[Si](C)(C)[Si](C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


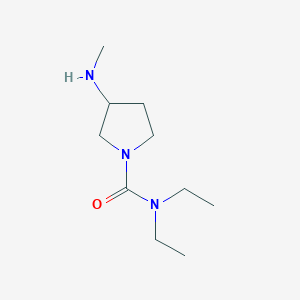
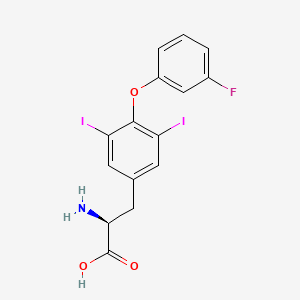
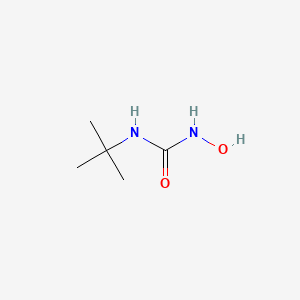

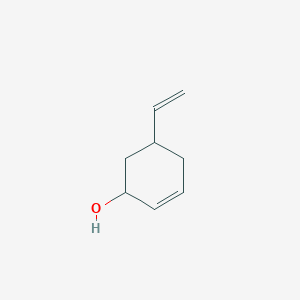
![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)


![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
